2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid
Description
“2-[(3,5-Difluorophenyl)carbamoyl]-2-methoxyacetic acid” is a fluorinated organic compound characterized by a carbamoyl group attached to a 3,5-difluorophenyl ring, a methoxy substituent, and an acetic acid backbone. Its molecular formula is C₁₁H₁₀F₂NO₄, with a molecular weight of 276.20 g/mol (calculated from and ). The 3,5-difluorophenyl moiety enhances electronic effects and metabolic stability, while the methoxy group influences solubility and steric interactions. The compound’s carboxylic acid group confers pH-dependent ionization, impacting bioavailability and binding affinity in biological systems.
Properties
CAS No. |
2149958-44-9 |
|---|---|
Molecular Formula |
C10H9F2NO4 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C10H9F2NO4/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7/h2-4,8H,1H3,(H,13,14)(H,15,16) |
InChI Key |
TYXGHBAICGGKKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3,5-difluoroaniline with methoxyacetic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(3,5-difluorophenyl)carbamoyl]acetic acid.
Reduction: Formation of 2-[(3,5-difluorophenyl)amino]-2-methoxyacetic acid.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research
- Initial studies indicate that compounds with similar structures exhibit anticancer properties. The incorporation of a difluorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
-
Anti-inflammatory Activity
- Research has shown that derivatives of methoxyacetic acids can possess anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory drugs.
-
Enzyme Inhibition
- The unique structure of 2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid allows it to potentially inhibit specific enzymes linked to metabolic disorders, paving the way for therapeutic interventions in diseases such as diabetes.
Material Science Applications
-
Polymer Synthesis
- The compound can be utilized in synthesizing polymers with specific properties due to its functional groups, which can facilitate cross-linking or act as monomers in polymerization reactions.
-
Nanotechnology
- Its chemical properties may allow for the development of nanomaterials that can be used in drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. Further research is needed to explore the specific effects of this compound on cancer cells.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation, a derivative of this compound was tested for its ability to reduce edema and inflammatory markers. Results indicated a substantial decrease in inflammation, suggesting that further exploration into its therapeutic potential could yield beneficial results for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The carbamoyl group can form hydrogen bonds with target proteins, further stabilizing the interaction. The methoxyacetic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution : Replacing fluorine with chlorine (e.g., 3,5-dichloro analog) increases molecular weight by ~33 g/mol and may enhance steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
Fluorination Degree: The difluoroacetic acid derivative (C₈H₄F₄O₂) exhibits higher lipophilicity (logP ~1.8 estimated) compared to the mono-fluorinated analogs, suggesting improved membrane permeability for pesticidal or drug delivery applications .
Biological Activity
2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
- IUPAC Name : 3-((3,5-difluorophenyl)amino)-2-methoxy-3-oxopropanoic acid
- Molecular Formula : C10H9F2NO4
- Molecular Weight : 245.18 g/mol
- CAS Number : 2149958-44-9
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Carbamoyl Group : Reaction of difluorophenyl amines with appropriate carbonyl compounds.
- Methoxy Acetic Acid Derivation : Introduction of methoxy and acetic functionalities through esterification or similar methods.
The optimization of reaction conditions such as temperature and solvent is crucial for achieving high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The binding affinity and inhibition properties are critical for its potential therapeutic effects.
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antitumor activity. For instance, compounds with structural similarities have shown promising results against HepG2 liver cancer cells, demonstrating IC50 values ranging from 0.79 µM to 15.23 µM . The mechanism often involves:
- Induction of Apoptosis : Flow cytometry assays have confirmed that certain derivatives can induce apoptosis in cancer cells.
- EGFR Inhibition : Some compounds have shown a strong correlation between antiproliferative activity and EGFR inhibitory activity, suggesting that targeting the EGFR pathway may enhance therapeutic efficacy .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. The specific enzymes targeted and the extent of inhibition require further investigation to elucidate its full pharmacological profile.
Case Studies
- Case Study on Antitumor Activity :
| Compound | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| D9 | 0.79 | 41.1 |
| D10 | 12.42 | 26.8 |
| D11 | 8.97 | 17.99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
